![molecular formula C22H25ClN4O2 B8245015 7-(Benzyloxy)-2-chloro-6-methoxy-N-(1-methylpiperidin-4-YL)quinazolin-4-amine](/img/structure/B8245015.png)
7-(Benzyloxy)-2-chloro-6-methoxy-N-(1-methylpiperidin-4-YL)quinazolin-4-amine
Overview
Description
7-(Benzyloxy)-2-chloro-6-methoxy-N-(1-methylpiperidin-4-YL)quinazolin-4-amine is a useful research compound. Its molecular formula is C22H25ClN4O2 and its molecular weight is 412.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Synthesis Processes : Research on similar quinazoline compounds involves various synthesis techniques, including cyclization and etheration. These processes yield various quinazoline derivatives with different properties and potential applications (Yan & Ouyang, 2013).
Potential Biological Activities
- In-Vitro Cytotoxic Activity : Some quinazoline derivatives have been studied for their in-vitro cytotoxic activities, showing potential as anticancer agents (Dave, Gopkumar, Arvind, & Sridevi, 2012).
- Antitumor Activity : Certain quinazoline derivatives exhibit antitumor activities, particularly against specific cell lines, highlighting their potential in cancer research (Ouyang Gui-ping, 2012).
- Antimicrobial and Anti-inflammatory Activities : Research has indicated that quinazoline derivatives can have significant antimicrobial and anti-inflammatory properties, suggesting their utility in developing new drugs for these purposes (Dash, Dash., Laloo, & Medhi, 2017).
Imaging and Diagnostic Applications
- Imaging Applications : Quinazoline derivatives like gefitinib have been synthesized for imaging purposes, such as using positron emission tomography to target specific receptors, highlighting their potential in diagnostic imaging (Holt, Ravert, Dannals, & Pomper, 2006).
Antiprion and CNS Activities
- Antiprion Activity : Some quinazoline derivatives show promising antiprion activity, which could be significant in treating diseases like scrapie (Nguyen et al., 2008).
- Central Nervous System (CNS) Activities : Quinazoline derivatives have been explored for their potential CNS depressant and anticonvulsant activities, pointing towards their possible use in treating CNS disorders (Dash, Dash., & Laloo, 2016).
properties
IUPAC Name |
2-chloro-6-methoxy-N-(1-methylpiperidin-4-yl)-7-phenylmethoxyquinazolin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4O2/c1-27-10-8-16(9-11-27)24-21-17-12-19(28-2)20(13-18(17)25-22(23)26-21)29-14-15-6-4-3-5-7-15/h3-7,12-13,16H,8-11,14H2,1-2H3,(H,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKXJYFMEWHHLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OCC4=CC=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Benzyloxy)-2-chloro-6-methoxy-N-(1-methylpiperidin-4-YL)quinazolin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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